4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Description

Structural Characterization of 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol

Molecular Architecture and Stereochemical Considerations

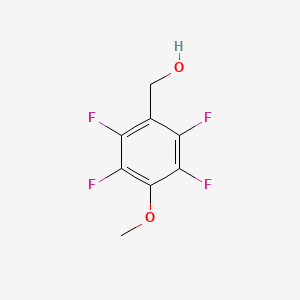

The molecule consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6 , a methoxy group at position 4 , and a benzyl alcohol group (–CH₂OH) attached to the ring. The fluorine atoms form a 1,2,4,5-tetrafluoro substitution pattern , creating a highly electron-deficient aromatic system. The methoxy group (–OCH₃) at position 4 introduces an electron-donating effect, counteracting the electron-withdrawing nature of the fluorine substituents.

The planar benzene ring ensures maximum conjugation, while the benzyl alcohol moiety adopts a staggered conformation relative to the ring to minimize steric strain. The absence of stereogenic centers or axial chirality simplifies the stereochemical profile, as the molecule lacks stereoisomerism due to its symmetric substitution pattern.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum reveals key features:

- Methoxy group (–OCH₃) : A singlet at δ 3.7–3.8 ppm (3H, s).

- Benzyl alcohol (–CH₂OH) : A singlet at δ 4.7–4.8 ppm (2H, s), consistent with the deshielded benzylic protons.

- Aromatic protons : Absent due to full substitution of the benzene ring.

The ¹⁹F NMR spectrum shows two distinct signals:

- Fluorine atoms at positions 2 and 6 : A multiplet at δ –145.1 ppm .

- Fluorine atoms at positions 3 and 5 : A multiplet at δ –153.6 ppm .

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 3.7–3.8 | Singlet (s) | –OCH₃ | |

| ¹H | 4.7–4.8 | Singlet (s) | –CH₂OH | |

| ¹⁹F | –145.1 | Multiplet (m) | F₂, F₆ | |

| ¹⁹F | –153.6 | Multiplet (m) | F₃, F₅ |

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- O–H stretch (–CH₂OH) : A broad peak at 3200–3300 cm⁻¹ .

- C–O–C stretch (–OCH₃) : A strong band at 1200–1250 cm⁻¹ .

- C–F stretches : Multiple peaks in the 1000–1300 cm⁻¹ range, characteristic of aromatic fluorine substituents.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| –OH (stretch) | 3200–3300 | Hydrogen-bonded alcohol | |

| –OCH₃ (C–O–C) | 1200–1250 | Methoxy group | |

| –C–F | 1000–1300 | Aromatic fluorine |

Mass Spectrometry (MS)

The EI-MS spectrum of this compound shows:

| Fragment | m/z | Assignment | Reference |

|---|---|---|---|

| [M]⁺ | 210.13 | Molecular ion | |

| [M – CH₃O]⁺ | 179.13 | Loss of methoxy group | |

| [M – H₂O]⁺ | 192.13 | Loss of water |

Crystallographic Analysis and X-ray Diffraction Studies

No experimental X-ray crystallography data is available for this compound in the provided sources. However, computational modeling predicts a planar benzene ring with fluorine atoms in the 2,3,5,6 positions and the methoxy group at position 4 . The benzyl alcohol group adopts a trans configuration relative to the ring to minimize steric interactions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal the following electronic properties:

- HOMO-LUMO gap : Narrow due to the electron-withdrawing fluorine atoms, enhancing reactivity toward nucleophilic substitution.

- Electron density distribution : The fluorine atoms withdraw electron density, while the methoxy group donates electron density via resonance, creating a push-pull electronic environment .

| Property | Value | Description | Reference |

|---|---|---|---|

| HOMO energy | –0.3 eV (estimated) | Electron-rich orbitals influenced by –OCH₃ | |

| LUMO energy | 2.1 eV (estimated) | Electron-deficient orbitals from –F atoms |

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGXOUIWJIPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474837 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-79-2 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol

- Reaction: 2,3,5,6-tetrafluorobenzyl alcohol is reacted with a hydrogen halide (hydrogen chloride or hydrogen bromide) in a mixed solvent system.

- Solvent: A mixture of water and an organic solvent such as normal hexane, benzene, toluene, or xylene is used. The volume ratio of organic solvent to water ranges between 5:1 and 1:5.

- Conditions: Temperature maintained between 40°C and 120°C, reaction time from 2 to 20 hours.

- Reagent ratios: Hydrogen halide is used in 1 to 10 equivalents relative to the starting alcohol.

- Product: 3-halomethyl-1,2,4,5-tetrafluorobenzene is obtained.

- Notes: The mixed solvent system enhances solubility and reaction efficiency. The halogenation step is critical for subsequent substitution.

Step 2: Methoxylation of the halomethyl intermediate

- Reaction: The halomethyl tetrafluorobenzene is reacted with methanol under basic conditions.

- Base: Mineral alkalis such as lithium hydroxide, sodium hydroxide, potassium hydroxide, sodium carbonate, or bicarbonates are used.

- Conditions: Temperature range from 0°C to 65°C, reaction time from 1 to 20 hours.

- Reagent ratios: Alkali base is used in 1 to 3 equivalents relative to the halomethyl intermediate.

- Product: 3-methoxymethyl-1,2,4,5-tetrafluorobenzene is formed.

- Notes: The reaction is monitored by HPLC or GC, and is considered complete when the halomethyl intermediate content drops below 1%.

Step 3: Formylation and reduction to 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol

- Reaction: The methoxymethyl tetrafluorobenzene is dissolved in an inert solvent (e.g., tetrahydrofuran or other ethers).

- Reagents: An organolithium reagent is added dropwise at low temperatures (0 to -78°C) and allowed to react for 0.5 to 5 hours.

- Formaldehyde introduction: Dry formaldehyde gas is passed into the reaction mixture and reacted for an additional 0.5 to 5 hours.

- Quenching: The reaction is quenched with a protic solvent to yield the final alcohol.

- Product: 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Notes: This step involves nucleophilic addition of the organolithium reagent followed by formaldehyde insertion and protonation to form the benzyl alcohol functionality.

Summary Table of Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | 2,3,5,6-tetrafluorobenzyl alcohol + HCl/HBr, mixed solvent (water + organic solvent) | 40–120 | 2–20 | HHalide 1–10 eq; solvent ratio 5:1 to 1:5 |

| 2 | Methoxylation | Halomethyl intermediate + methanol + mineral alkali | 0–65 | 1–20 | Alkali 1–3 eq; reaction monitored by HPLC |

| 3 | Organolithium addition + formylation | Methoxymethyl intermediate + organolithium + formaldehyde gas, inert solvent | 0 to -78 | 1–10 total | Quenched with protic solvent |

Comparative Analysis of Preparation Routes

- The described method avoids the use of highly toxic methyl sulfate (used in some other methylation methods), making it more environmentally friendly and safer.

- The use of common reagents like hydrogen halides and mineral alkalis contributes to cost-effectiveness.

- The reaction conditions are mild to moderate, avoiding harsh or extreme environments.

- The final product purity is high due to selective reaction steps and controlled conditions.

- The organolithium/formaldehyde step is critical for introducing the benzyl alcohol group with the methoxy substitution intact.

Research Findings and Practical Considerations

- The halogenation step’s efficiency depends strongly on solvent choice and hydrogen halide concentration.

- Reaction monitoring by chromatographic methods (HPLC or GC) ensures completeness and minimizes side products.

- Organolithium reagents require careful handling under inert atmosphere and low temperature to prevent side reactions.

- Formaldehyde gas introduction must be controlled to avoid polymerization or overreaction.

- The method yields high purity this compound suitable for further synthetic applications in agrochemical industries.

Chemical Reactions Analysis

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces hydrocarbons.

Scientific Research Applications

Agricultural Applications

The primary application of 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol lies in its role as an intermediate in the synthesis of pyrethroid insecticides such as metofluthrin. Pyrethroids are widely used due to their effectiveness against a variety of pests while maintaining a lower toxicity profile compared to traditional insecticides.

- Insecticide Development : Metofluthrin is derived from this compound and is extensively used in mosquito repellents. Its effectiveness against mosquito populations makes it a critical component in public health initiatives aimed at controlling vector-borne diseases .

Environmental Monitoring

This compound serves as a biomarker for monitoring exposure to metofluthrin in humans and animals.

- Biomonitoring Studies : Research has shown that urinary excretion levels of this compound correlate well with metofluthrin exposure. This makes it an optimal biomarker for assessing human exposure to this insecticide .

Analytical Applications

The compound is utilized in various analytical techniques for monitoring environmental contaminants and assessing exposure levels.

- Chromatographic Methods : It has been employed as an internal standard in chromatography for analyzing pyrethroid metabolites in biological samples. This facilitates accurate quantification of exposure levels in environmental and health studies .

Case Study 1: Metofluthrin Exposure Assessment

A study evaluated the urinary excretion kinetics of this compound after administering metofluthrin to rats. The results indicated that urinary levels were directly proportional to the administered dose, supporting its use as a reliable biomarker for human exposure assessment .

Case Study 2: Efficacy of Metofluthrin

In field trials assessing the efficacy of metofluthrin against mosquito populations, researchers found that formulations containing this compound significantly reduced mosquito landing rates compared to untreated controls. This underscores its importance in vector control strategies .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Metofluthrin, the compound acts as a precursor that undergoes further chemical transformations to produce the active insecticidal agent . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity and Stability: 4-Methyl derivative: The methyl group enhances crystallinity (high melting point) and stability, making it suitable for agrochemical intermediates . 4-Methoxymethyl derivative: The ether-linked methyl group increases hydrophilicity, facilitating its role as a urinary biomarker for pyrethroid exposure . Azido/Amino derivatives: Reactive groups enable conjugation to therapeutic payloads (e.g., MMAE) or participation in click chemistry .

Synthetic Routes :

- 4-Methyl and methoxymethyl derivatives require multi-step syntheses involving fluorination and functional group transformations .

- 2,3,5,6-Tetrafluorobenzyl alcohol is synthesized via catalytic hydrogenation of tetrafluorobenzaldehyde with yields exceeding 90% .

Applications: Agrochemicals: 4-Methyl and methoxymethyl derivatives are critical for pyrethroid insecticides (e.g., tefluthrin, metofluthrin) . Pharmaceuticals: Azido and amino analogs serve as prodrug components or self-immolative linkers in targeted therapies .

Biological Activity

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol is a compound of increasing interest in the field of chemical biology and toxicology, particularly due to its role as a metabolite of the synthetic pyrethroid insecticide metofluthrin. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

This compound (CAS: 83282-91-1) is characterized by its molecular formula and a molecular weight of 224.15 g/mol. It serves as a key intermediate in the synthesis of metofluthrin, which is widely used in mosquito repellents due to its high vapor activity against insects .

Synthesis Methodology:

The synthesis involves several steps:

- Reaction with Hydrogen Halide: 2,3,5,6-tetrafluorobenzyl alcohol reacts with hydrogen halide in a solvent at elevated temperatures.

- Methoxymethylation: The product undergoes methoxymethylation in methanol under basic conditions.

- Final Steps: Further reactions with formaldehyde and lithium reagents yield the final product .

Biological Activity

The biological activity of this compound has been evaluated primarily in the context of its role as a biomarker for metofluthrin exposure. Studies indicate that it is excreted in urine following metofluthrin administration in animal models (specifically rats), making it an optimal biomarker for monitoring human exposure to this insecticide .

Insecticidal Activity

Research has shown that compounds containing the 4-methoxy-2,3,5,6-tetrafluorobenzyl moiety exhibit varying degrees of insecticidal activity. For instance:

- A series of permethrin analogs were synthesized incorporating this group and tested against various insect species such as typhoid flies and rice weevils. The results indicated weak insecticidal properties .

- The introduction of the fluorobenzyl group into pyrethroid structures did not significantly enhance insecticidal efficacy compared to traditional pyrethroids that contain a dimethyl group at position 2 of the cyclopropane ring .

Case Studies

- Metofluthrin Exposure Monitoring:

- Toxicological Assessments:

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 83282-91-1 |

| Molecular Formula | |

| Molecular Weight | 224.15 g/mol |

| Role | Biomarker for metofluthrin exposure |

| Insecticidal Activity | Weak; dependent on structural modifications |

| Synthesis Method | Multi-step involving halogenation and methoxymethylation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol in academic research?

- Methodology : Traditional approaches involve multi-step reactions starting from tetrafluorobenzyl alcohol or tetrafluoroterephthalyl alcohol. For example:

Methylation of tetrafluoroterephthalyl alcohol using reagents like methyl chloride or dimethyl sulfate under basic conditions (e.g., NaOH/KOH) .

Reduction of carboxylated intermediates derived from fluorinated precursors, though this requires hazardous reagents (e.g., strong reducing agents) .

- Key Considerations : Selectivity challenges arise due to similar reactivity of hydroxyl groups in intermediates, often leading to byproducts like 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene. Optimizing reaction time and base stoichiometry mitigates this .

Q. How is this compound characterized analytically?

- Techniques :

- HPLC for purity assessment and tracking reaction intermediates (e.g., resolving monohydric alcohols, diols, and byproducts) .

- NMR and GC-MS for structural confirmation, particularly to distinguish fluorinated regioisomers .

Q. What are the primary applications of this compound in non-commercial research?

- Pesticide Development : Intermediate for synthesizing transfluthrin, a pyrethroid insecticide, via esterification with chrysanthemic acid derivatives .

- Polymer Chemistry : Precursor for fluorinated borate nodes in ion-conductive polymers, leveraging its nucleophilic substitution potential .

- Biomarker Studies : Urinary metabolite for monitoring exposure to metofluthrin in toxicological studies .

Advanced Research Questions

Q. How can researchers optimize selectivity during methylation to minimize byproduct formation?

- Strategy : Use controlled stoichiometry of methylation reagents (e.g., dimethyl sulfate) and inorganic bases (e.g., KOH/NaOH). Excess base promotes diol → monohydric alcohol conversion while suppressing over-methylation .

- Example : A 5:1 molar ratio of dimethyl sulfate to tetrafluoroterephthalyl alcohol achieved 98% monohydric alcohol yield, with <10% bis-methylated byproduct .

- Table : Reaction Conditions vs. Byproduct Formation

| Methylation Reagent | Base | Temp (°C) | Byproduct (%) | Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfate | KOH | 50–55 | 8.2 | 89.1 |

| Methyl chloride | NaOH | 70–75 | 7.6 | 91.3 |

Q. What methodologies resolve contradictions in reported synthesis yields for this compound?

- Root Cause : Divergent yields stem from differences in hydrolysis efficiency (step 2) and purification protocols. For instance:

- Hydrolysis with 60% HSO at 120–125°C for 12 hours led to 21.8% unreacted starting material due to incomplete ester cleavage .

- Alternative : Using mixed HSO/organic carboxylic acid systems improves ester bond cleavage, reducing residual intermediates .

- Recommendation : Validate reaction progress via real-time HPLC to adjust conditions dynamically.

Q. How is this compound utilized as a biomarker in exposure studies?

- Protocol : Administer metofluthrin to model organisms (e.g., rats); quantify urinary alcohol via GC-MS with deuterated internal standards .

- Kinetics : Urinary excretion follows first-order kinetics, with a half-life of 12–18 hours, correlating linearly with dose (R = 0.97) .

- Validation : Cross-check with trans-CDCA (a pyrethroid metabolite) to confirm specificity .

Q. What functionalization strategies enhance its utility in prodrug design?

- Approach : Conjugation via carbamate or ester linkages to self-immolative linkers (e.g., 4-aminobenzyl alcohol). Example:

- Prodrug Activation : Radiation-triggered cleavage releases chemotherapeutic agents (e.g., doxorubicin) at targeted sites .

Data Contradictions and Resolution

- Synthesis Efficiency : Patent methods (e.g., CN1297875A) report higher yields (>90%) compared to academic routes (70–80%) due to industrial-grade purification .

- Resolution : Academic labs can adopt solid-phase extraction or distillation for intermediate isolation, improving reproducibility .

Key Properties and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.